molecular formula C5H11ClO B1277445 2-(2-Chloroethoxy)propane CAS No. 13830-12-1

2-(2-Chloroethoxy)propane

Cat. No. B1277445
CAS RN: 13830-12-1
M. Wt: 122.59 g/mol
InChI Key: ZPEFUABIKZOZPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated propanes can be inferred from the papers discussing similar compounds. For instance, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine is described, with a yield of over 65% under optimal conditions . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 2-(2-Chloroethoxy)propane.

Molecular Structure Analysis

The molecular structure of chlorinated propanes can be complex, with the possibility of different conformers. For example, the molecular structure of 3-chloro-2-chloromethyl-1-propene was studied by electron diffraction, revealing a mixture of conformers . Similarly, the structure of 2-bromo-3-chloro-1-propene was determined by gas-phase electron diffraction, showing a mixture of conformers with halogen atoms in anti or gauche positions . These studies suggest that 2-(2-Chloroethoxy)propane could also exhibit conformational isomerism.

Chemical Reactions Analysis

Chlorinated propanes undergo various chemical reactions. For instance, the biotransformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase was studied, showing that these compounds are susceptible to cometabolic oxidation . The hydrolysis rate constants for chlorinated propanes were measured, indicating that reactivity increases with the acidity of the most reactive hydrogen atom in the molecule . These findings suggest that 2-(2-Chloroethoxy)propane could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propanes can vary. The hydrolysis of these compounds, for example, depends on the C-Cl bond strength and the degree of steric hindrance at the reaction site . The synthesis and polymerization of 2,2-di(alkylthien-2-yl)propanes resulted in polymers with limited conjugated segments, affecting their conductivity . These insights can be extrapolated to hypothesize about the properties of 2-(2-Chloroethoxy)propane, such as its potential reactivity and physical characteristics.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Shostakovskii, Minakova, and Sidel'kovskaya (1964) researched the synthesis of derivatives from 2-chloroethanol and acrolein. They successfully synthesized acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. They further investigated the reaction of these compounds with sodium methoxide, ethoxide, and isopropoxide, leading to the formation of various derivatives like 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy) propane and others (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).

Catalytic Applications

  • The study of propane selective oxidation to acetone and 2-propanol was conducted by Bravo-Suárez et al. (2008) on Au/TS-1 catalysts. This research included kinetic and spectroscopic analysis, offering insights into the reaction mechanisms and intermediates involved (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
  • Buckles and Hutchings (1996) explored the aromatization of propane using Ga/H-ZSM-5 catalysts. They also studied the activation of propane and proposed mechanisms for the formation of initial products (Buckles & Hutchings, 1996).

Polymer Synthesis

  • Feng (2005) reported the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its subsequent use to synthesize 3-(2′-Ethoxyethoxy)propyl lithium, an anion polymerization initiator (Feng, 2005).
  • Abid, Gharbi, and Gandini (2004) used 2,2′-Bis(5-chloroformyl 2-furyl) propane in the synthesis of furanic-aromatic polyamides, exploring the properties and applications of these polymers (Abid, Gharbi, & Gandini, 2004).

Environmental Applications

Safety And Hazards

The safety data sheet for a similar compound, 2-(2-(2-Chloroethoxy)ethoxy)ethanol, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(2-chloroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFUABIKZOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429002
Record name 2-(2-chloroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethoxy)propane

CAS RN

13830-12-1
Record name 2-(2-chloroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)propane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RT Sawant, J Stevenson, LR Odell, PI Arvidsson - Tetrahedron: Asymmetry, 2013 - Elsevier
Organocatalytic asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde: diversity-oriented synthesis of chiral substituted 1,4-dioxanes and morpholines - ScienceDirect Skip to …
Number of citations: 15 www.sciencedirect.com
KN Shankar, J Adhikari… - The Canadian Journal of …, 2019 - Wiley Online Library
We have employed a computer‐aided approach to select and design task‐specific organic solvents for the liquid‐liquid extraction of ephedrine from its aqueous solution. We have …
Number of citations: 6 onlinelibrary.wiley.com
LM DISTLERATH - 1983 - search.proquest.com
Chloroallyl ether compounds are structurally related to the human carcinogens, vinyl chloride and bis (chloromethyl) ether, and several have been identified as mutagens and/or animal …
Number of citations: 1 search.proquest.com

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